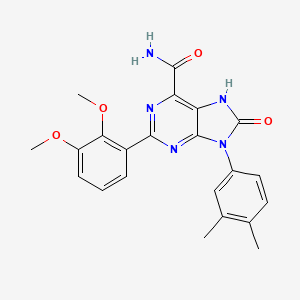

![molecular formula C15H14N2O2 B2822366 N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide CAS No. 215789-23-4](/img/structure/B2822366.png)

N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

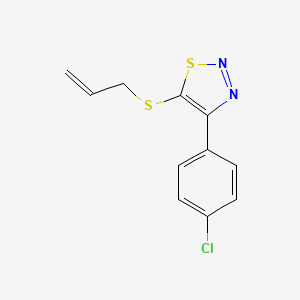

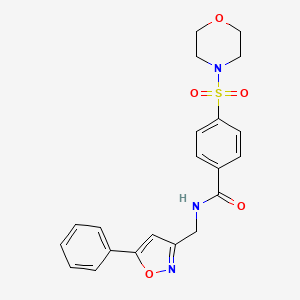

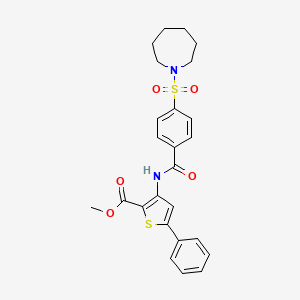

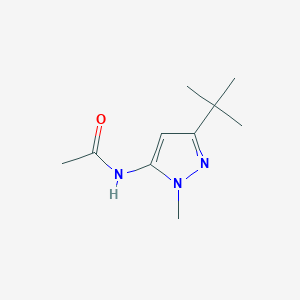

“N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as indole carboxamides . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

The compound can be synthesized by reaction between tryptamine and a carboxylic acid derivative using N, N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent . DCC reacts with the carboxyl group of the carboxylic acid to produce an activated acylating agent that reacts with the amino group of tryptamine to form an amide bond .

Molecular Structure Analysis

The molecular structure of “N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide” was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .

Chemical Reactions Analysis

The title compound was obtained in high yield in the reaction between tryptamine and a carboxylic acid derivative . The newly synthesized compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide” were determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .

科学的研究の応用

Anticancer Activity

Research has demonstrated the potential of N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide derivatives as anticancer agents, targeting the epidemal growth factor receptor (EGFR). These compounds have shown cytotoxic activities against various cancer cell lines, such as lung adenocarcinoma, cervical cancer (HeLa), and colorectal cancer, while exhibiting low toxicity against normal cells. Specifically, a compound with an amino-oxoethoxy group in this chemical class exhibited potent anticancer activity. The interaction of these compounds with EGFR was explored through molecular docking, suggesting their potential as novel anticancer agents (Zhang et al., 2017).

Antimicrobial and Antioxidant Activity

A study on the synthesis of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, a related compound, revealed its antimicrobial and antioxidant properties. These findings suggest the usefulness of this chemical class in developing treatments against infectious agents and for antioxidant applications (Devi et al., 2010).

Anti-Bacterial Activities

Another study focused on N-(4-bromophenyl)furan-2-carboxamide and its analogues, demonstrating significant in vitro anti-bacterial activities against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The study highlighted the molecule's effectiveness against these bacteria, especially NDM-positive bacteria A. baumannii, compared to commercially available drugs. This research indicates the potential of furan-carboxamide derivatives in addressing bacterial resistance issues (Siddiqa et al., 2022).

Influenza A Virus Inhibition

Furan-carboxamide derivatives have also been identified as potent inhibitors of the influenza A H5N1 virus. One particular derivative, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, showed significant activity against the H5N1 virus, suggesting the potential of these compounds in developing antiviral treatments (Yongshi et al., 2017).

Additional Applications

Other studies have explored various applications of N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide derivatives, such as their antimicrobial activity, synthesis methods, and structural analysis, further underscoring the versatility and potential of this chemical class in scientific research (Cakmak et al., 2022).

将来の方向性

特性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-15(14-6-3-9-19-14)16-8-7-11-10-17-13-5-2-1-4-12(11)13/h1-6,9-10,17H,7-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMVPEKPNDBZMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-chloroquinoline-3-carbonyl)amino]-4-phenyl-5-thiocyanatothiophene-3-carboxylate](/img/structure/B2822287.png)

![4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2822291.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2822296.png)

![methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2822297.png)

![Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2822298.png)

![N-(3-chlorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2822302.png)

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2822306.png)